molecular formula C6H13Cl B1597335 2-Chloro-2-methylpentane CAS No. 4325-48-8

2-Chloro-2-methylpentane

Cat. No. B1597335
CAS RN: 4325-48-8
M. Wt: 120.62 g/mol
InChI Key: JPFZKJQZKBEPGQ-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpentane is a chemical compound with the molecular formula C6H13Cl . It is also known by other names such as 2-Chlor-2-methylpentan .


Synthesis Analysis

The synthesis of 2-Chloro-2-methylpentane involves the reaction of 2-methylpentane with chlorine . The optimal reaction conditions for the process were found to be a reaction temperature of 90°C, pressure of 0.67 MPa, residence time of reactants of 15 minutes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2-methylpentane consists of a pentane molecule where one of the hydrogen atoms has been replaced by a chlorine atom . The molecular weight of this compound is 120.620 Da .


Chemical Reactions Analysis

2-Chloro-2-methylpentane can undergo several reactions. For instance, it can react with sodium methoxide in methanol to yield 2-methoxy-2-methylpentane (a substitution product) and 2-methylpent-2-ene (an elimination product) . Another reaction involves the formation of 2-pentene via E1 elimination .


Physical And Chemical Properties Analysis

2-Chloro-2-methylpentane has a molecular weight of 120.62 g/mol . It has a boiling point of 384.15 K .

Scientific Research Applications

2-Chloro-2-methylpentane is a chemical compound with the formula C6H13Cl . It has a molecular weight of 120.620 . This compound is used in various fields, but specific applications in scientific research are not readily available in my current knowledge base or recent search results.

  • Chemical Synthesis : 2-Chloro-2-methylpentane can be used as an intermediate in organic synthesis . The specific reactions and procedures would depend on the target molecule being synthesized.

  • Solvent : It can be used as a solvent in various industrial applications . For example, it can be used as a rubber solvent or a vegetable oil extraction solvent .

  • Thermophysical Property Datafile : This compound could be used in process simulators like Aspen Plus . The specific application would depend on the process being simulated.

  • Free Radicals Thermodynamic Data : 2-Chloro-2-methylpentane could be used in studies of oxidation, combustion, and thermal cracking kinetics . The specific procedures and results would depend on the particular study.

  • Quantum Tools for IR Spectra Interpretation : This compound could be used in the interpretation of infrared (IR) spectra . The specific application would depend on the spectrum being interpreted.

  • Organic Chemistry Reactions : 2-Chloro-2-methylpentane can react with sodium methoxide in methanol to yield 2-methoxy-2-methylpentane (a substitution product) and 2-methylpent-2-ene (an elimination product) . This reaction could be used in teaching or research settings to demonstrate the principles of substitution and elimination reactions.

  • Gas Chromatography : 2-Chloro-2-methylpentane can be used in gas chromatography . The specific procedures and results would depend on the particular study.

  • Mass Spectrometry : This compound could be used in mass spectrometry . The specific application would depend on the spectrum being interpreted.

  • Infrared Spectra Interpretation : 2-Chloro-2-methylpentane could be used in the interpretation of infrared (IR) spectra . The specific application would depend on the spectrum being interpreted.

  • Molecular Orbitals Studies : This compound could be used in studies of molecular orbitals . The specific procedures and results would depend on the particular study.

Safety And Hazards

2-Chloro-2-methylpentane is a highly flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Future research on 2-Chloro-2-methylpentane could focus on exploring its reaction mechanisms further and finding new synthesis methods . It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-4-5-6(2,3)7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXHAWKBICGUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032174
Record name 2-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-methylpentane

CAS RN

4325-48-8
Record name 2-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
92
Citations
RA Alberty, MB Chung - Journal of physical and chemical reference …, 1990 - pubs.aip.org
The chemical thermodynamic properties of isomer groups of monochloroalkanes from C 2 H 5 Cl to C 8 H 1 7 Cl in the ideal gas phase have been calculated from 298.15 to 1500 K …
Number of citations: 5 pubs.aip.org
H Kalali, F Kohler, P Svejda - Journal of Chemical and …, 1992 - ACS Publications
… entropy in the system 2-chloro-2-methylpentane + 2,2,4-trimethylpentane is fairly large, as canbe seen when HE values are compared to previously published GE values (10). In both …
Number of citations: 18 pubs.acs.org
GA Crowder, C Harper - Journal of Molecular Structure, 1980 - Elsevier
… The resultant force constant values were then used as the initial ones for 2-chloro-2-methylpentane. A forty-three parameter modified valence force field was used in the calculations, …
Number of citations: 6 www.sciencedirect.com
G Castello, G D'Amato - Journal of Chromatography A, 1986 - Elsevier
… Interference of 1-chloropentane with 2-chloro-2-methylpentane and of 2-chloro-2,3-dimethylbutane with I-chloro-3,3_dimethylbutane was observed at 75C on the APL column, whereas …
Number of citations: 9 www.sciencedirect.com
DN Kursanov, EV Bykova, VN Setkina - … of the Academy of Sciences of the …, 1961 - Springer
… For this purpose we studied the kinetics of hydrogen exchange of 2-chloro2-methylpentane and 1-chloro-l-methylcyclohexane in anhydrous acetic acid in the presence of the Lewis …
Number of citations: 3 link.springer.com
K Takeuchi, Y Ohga, T Ushino… - Journal of physical …, 1997 - Wiley Online Library
… In this paper, we compare the behavior of 4 with that of 2-chloro2,4-dimethylpentane (5) and 2-chloro-2-methylpentane (6) in the Grunwald–Winstein-type correlations, and show the …
Number of citations: 34 onlinelibrary.wiley.com
VJ Shiner Jr - Journal of the American Chemical Society, 1961 - ACS Publications
… of the following series of compounds have beensynthesized and their solvolysis rates in “80%” aqueous alcohol at 25 measured: 2-chloro-2-methylbutane, 2-chloro-2-methylpentane, 2-…
Number of citations: 2 pubs.acs.org
GJ Karabatsos, FM Vane - Journal of the American Chemical …, 1963 - ACS Publications
… 4.8 2-Chloro-2-methylpentane … 3- Methylpentane ¿-Amyl chloride 3-Chloro-2-methylbutane 2- Chloro-2-methylpentane 3- Chloro-3-methylpentane … 5.0 3.1 2-Chloro-2-methylpentane …
Number of citations: 47 pubs.acs.org
TW Bentley, JP Dau-Schmidt… - The Journal of Organic …, 1992 - ACS Publications
… Additional kinetic data are reported for solvolyses of 2-chloro-2-methylpentane (3) in acetone/water and ethanol/water and for tert-butyl chloride in acetonitrile/water. The response to …
Number of citations: 82 pubs.acs.org
T Bhaskar, J Kaneko, A Muto, Y Sakata, E Jakab… - Journal of analytical and …, 2004 - Elsevier
… 6 shows that the chlorine-distribution has major peaks at n-C 5 , n-C 8 , n-C 10 , and n-C 11 , which correspond mostly to 2-chloro-2-methylpropane, 2-chloro-2-methylpentane and 2-…
Number of citations: 136 www.sciencedirect.com

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